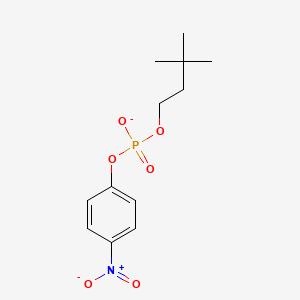![molecular formula C11H9ClO3 B14287476 Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate CAS No. 117076-42-3](/img/structure/B14287476.png)
Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorocarbonyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate typically involves the esterification of 3-[4-(chlorocarbonyl)phenyl]prop-2-enoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorocarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-[4-(carboxy)phenyl]prop-2-enoic acid.
Reduction: Methyl 3-[4-(hydroxy)phenyl]prop-2-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Utilized in the production of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate involves its interaction with nucleophiles, leading to the formation of various products. The chlorocarbonyl group is highly reactive and can undergo nucleophilic attack, resulting in the substitution of the chlorine atom. This reactivity is exploited in various synthetic applications to introduce different functional groups into the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-[4-(methoxycarbonyl)phenyl]prop-2-enoate
- Methyl 3-[4-(hydroxycarbonyl)phenyl]prop-2-enoate
- Methyl 3-[4-(bromocarbonyl)phenyl]prop-2-enoate
Uniqueness
Methyl 3-[4-(chlorocarbonyl)phenyl]prop-2-enoate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity compared to its analogs
Propriétés
Numéro CAS |
117076-42-3 |
|---|---|
Formule moléculaire |
C11H9ClO3 |
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
methyl 3-(4-carbonochloridoylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H9ClO3/c1-15-10(13)7-4-8-2-5-9(6-3-8)11(12)14/h2-7H,1H3 |
Clé InChI |
CTMYAKOSBOYZKP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CC1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



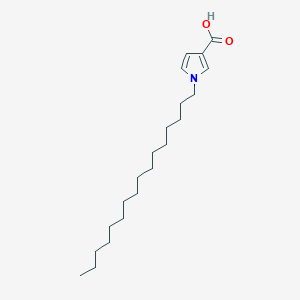
![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![N-(Benzyloxy)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14287409.png)
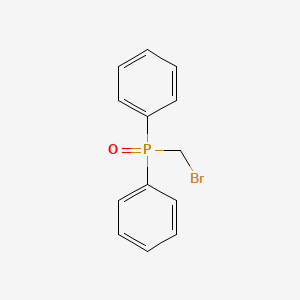
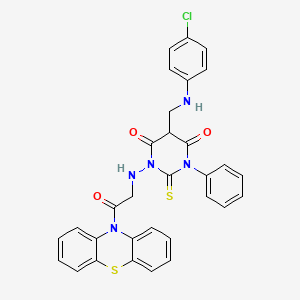
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
![4-[2-(4-Methoxyphenyl)ethyl]-4'-pentyl-1,1'-biphenyl](/img/structure/B14287439.png)
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
![2-(Octyloxy)-5-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B14287463.png)
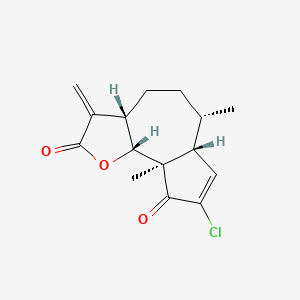
![N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide](/img/structure/B14287469.png)
